molecular formula C12H14ClNOS B6201627 1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride CAS No. 2694744-94-8

1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride

Cat. No. B6201627
CAS RN: 2694744-94-8
M. Wt: 255.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride (BMAP-HCl) is an organic compound with a unique chemical structure that has been studied for its diverse biological and pharmacological applications. This compound has been studied for its potential to be used as a drug, an enzyme inhibitor, an antioxidant, a substrate of the cytochrome P450 enzyme system, and a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride is not fully understood. However, it is thought to act as an inhibitor of the cytochrome P450 enzyme system, which is responsible for the metabolism of drugs and other xenobiotics. In addition, it has been shown to act as an antioxidant, protecting cells from oxidative damage caused by free radicals. It has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Biochemical and Physiological Effects
1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the cytochrome P450 enzyme system, which is responsible for the metabolism of drugs and other xenobiotics. In addition, it has been shown to act as an antioxidant, protecting cells from oxidative damage caused by free radicals. It has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride in laboratory experiments include its ability to act as an inhibitor of the cytochrome P450 enzyme system and its antioxidant properties. In addition, it has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The main limitation of using 1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

Future research on 1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research could be conducted to determine the optimal dosage and administration of 1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride for various applications. Finally, more research could be conducted to explore its potential as an enzyme inhibitor and its interactions with other drugs and xenobiotics.

Synthesis Methods

1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride can be synthetically prepared by reacting 1-benzothiophene-5-carbaldehyde with ethyl chloroformate in the presence of sodium hydroxide in dichloromethane. The reaction is followed by the addition of 2-methylaminopropan-1-ol to form the desired product.

Scientific Research Applications

1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride has been studied for its potential applications in scientific research. It has been shown to act as an inhibitor of the cytochrome P450 enzyme system, a group of enzymes responsible for the metabolism of drugs and other xenobiotics. It has also been studied for its potential as an antioxidant, a compound that can protect cells from oxidative damage caused by free radicals. In addition, 1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride has been studied for its potential to be used as a drug, as it has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride involves the reaction of 1-benzothiophene-5-carboxaldehyde with methylamine to form 1-(1-benzothiophen-5-yl)-2-methylamino-propan-1-one, which is then converted to the hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "1-benzothiophene-5-carboxaldehyde", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 1-benzothiophene-5-carboxaldehyde is reacted with excess methylamine in ethanol at room temperature to form 1-(1-benzothiophen-5-yl)-2-methylamino-propan-1-one.", "Step 2: The resulting product from step 1 is then dissolved in water and hydrochloric acid is added dropwise until the pH reaches 2-3. The mixture is then stirred for 1 hour at room temperature to form the hydrochloride salt of 1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride.", "Step 3: The product is filtered, washed with water, and dried to obtain the final product as a white solid." ] }

CAS RN

2694744-94-8

Molecular Formula

C12H14ClNOS

Molecular Weight

255.8

Purity

95

Origin of Product

United States

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